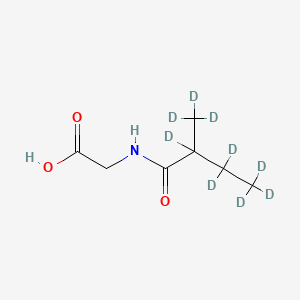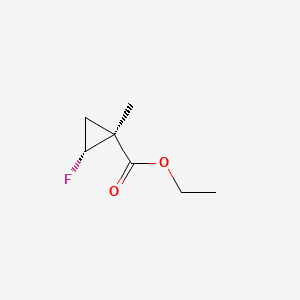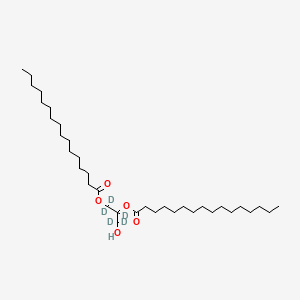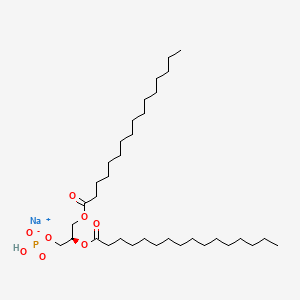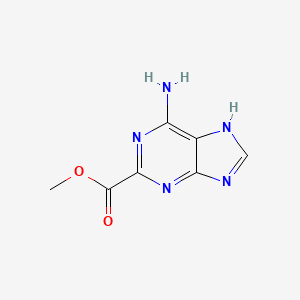
Monoethyl Phthalate-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Monoethyl Phthalate-d4 is a deuterated form of Monoethyl Phthalate, where four hydrogen atoms are replaced by deuterium. This compound is primarily used as a stable isotope-labeled internal standard in analytical chemistry. Monoethyl Phthalate is a metabolite of diethyl phthalate, which is commonly used as a plasticizer in various consumer products .
生化学分析
Cellular Effects
Its parent compound, Monoethyl Phthalate, has been associated with risks of thyroid cancer and benign nodules . It’s plausible that Monoethyl Phthalate-d4 may have similar effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It’s known that the parent compound, Monoethyl Phthalate, can act as a urinary biomarker of phthalates exposure This suggests that this compound may also interact with biomolecules and potentially influence gene expression
Metabolic Pathways
It’s known that Monoethyl Phthalate is a metabolite of diethyl phthalate , suggesting that this compound may be involved in similar metabolic pathways
準備方法
Synthetic Routes and Reaction Conditions
Monoethyl Phthalate-d4 can be synthesized through the esterification of phthalic anhydride with deuterated ethanol (ethanol-d4). The reaction typically requires an acid catalyst such as sulfuric acid and is carried out under reflux conditions. The reaction can be represented as follows:
Phthalic Anhydride+Ethanol-d4→Monoethyl Phthalate-d4+Water
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the complete incorporation of deuterium atoms. The product is then purified using techniques such as distillation and recrystallization to achieve the desired purity levels .
化学反応の分析
Types of Reactions
Monoethyl Phthalate-d4 undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form phthalic acid and deuterated ethanol.
Oxidation: Oxidizing agents can convert this compound to phthalic acid.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products
Hydrolysis: Phthalic acid and deuterated ethanol.
Oxidation: Phthalic acid.
Substitution: Various ester derivatives depending on the nucleophile used.
科学的研究の応用
Monoethyl Phthalate-d4 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Analytical Chemistry: Used as an internal standard in mass spectrometry for the quantification of phthalate metabolites in biological samples.
Environmental Studies: Helps in tracing the environmental fate and transport of phthalates.
Pharmacokinetics: Used in studies to understand the metabolism and excretion of phthalates in living organisms.
Toxicology: Assists in assessing the exposure and potential health effects of phthalates
作用機序
Monoethyl Phthalate-d4, like its non-deuterated counterpart, acts as a biomarker for phthalate exposure. It is metabolized in the body to form phthalic acid and deuterated ethanol, which can be detected in biological samples. The deuterium atoms provide a distinct mass difference, allowing for precise quantification using mass spectrometry. The molecular targets and pathways involved in its metabolism are similar to those of other phthalates, primarily involving hydrolysis and oxidation reactions .
類似化合物との比較
Similar Compounds
Monoethyl Phthalate: The non-deuterated form, commonly used as a plasticizer and metabolite of diethyl phthalate.
Monomethyl Phthalate: Another phthalate metabolite with similar applications in analytical chemistry.
Mono-n-butyl Phthalate: A metabolite of dibutyl phthalate, used in similar research applications.
Uniqueness
Monoethyl Phthalate-d4 is unique due to its deuterium labeling, which provides distinct advantages in analytical applications. The incorporation of deuterium atoms allows for more accurate and sensitive detection in mass spectrometry, making it a valuable tool in various scientific studies .
特性
IUPAC Name |
2,3,4,5-tetradeuterio-6-ethoxycarbonylbenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-2-14-10(13)8-6-4-3-5-7(8)9(11)12/h3-6H,2H2,1H3,(H,11,12)/i3D,4D,5D,6D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWWHKOHZGJFMIE-LNFUJOGGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)C(=O)OCC)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30858132 |
Source


|
| Record name | 2-(Ethoxycarbonyl)(~2~H_4_)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30858132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219806-03-7 |
Source


|
| Record name | 2-(Ethoxycarbonyl)(~2~H_4_)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30858132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


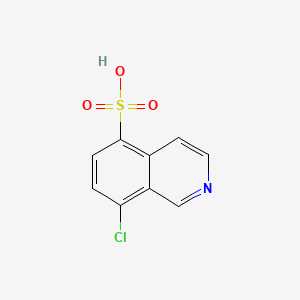
![Ethyl 1-amino-4-methyl-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B588329.png)
![Mono[2-(perfluorooctyl)ethyl] Glucuronide](/img/structure/B588334.png)
